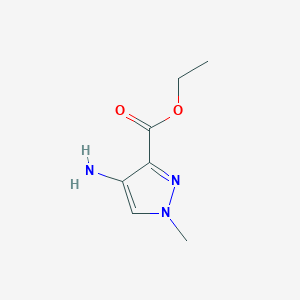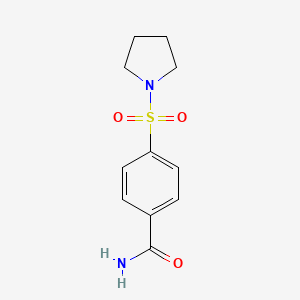
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Difluorocyclohexyl GABA, and it is a GABA (gamma-aminobutyric acid) derivative. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a promising compound that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate involves the enhancement of GABA receptor activity. GABA receptors are responsible for the inhibition of neurotransmitter release in the central nervous system. This compound enhances the activity of GABA receptors, which leads to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate has been shown to have various biochemical and physiological effects. This compound has been shown to enhance the activity of GABA receptors, which leads to an increase in the inhibitory effects of GABA. Additionally, this compound has also been shown to have anxiolytic effects, which could potentially lead to the development of new drugs for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate in lab experiments is its potential to enhance GABA receptor activity. This could potentially lead to the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the research and development of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate. One potential direction is the development of new drugs for the treatment of neurological disorders. This compound has shown potential in enhancing GABA receptor activity, which could lead to the development of new drugs for the treatment of epilepsy, anxiety disorders, and other neurological disorders. Another potential direction is the development of new lead compounds for the development of new drugs in the field of medicinal chemistry.
In conclusion, Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a promising compound that has shown potential in various scientific research applications. This compound has been shown to enhance GABA receptor activity, which could potentially lead to the development of new drugs for the treatment of various neurological disorders. Additionally, this compound has also shown potential in the field of medicinal chemistry, where it could be used as a lead compound for the development of new drugs. Further research and development in this field could lead to significant advancements in the treatment of various diseases and disorders.
Méthodes De Synthèse
The synthesis of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4,4-difluorocyclohexanone, which is then converted to 4,4-difluorocyclohexylamine. The next step involves the reaction of 4,4-difluorocyclohexylamine with ethyl 3-bromo-3-oxopropanoate to yield Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate.
Applications De Recherche Scientifique
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate has shown potential in various scientific research applications. One of the most promising applications is in the field of neuroscience. This compound has been shown to enhance GABA receptor activity, which could potentially lead to the development of new drugs for the treatment of various neurological disorders. Additionally, this compound has also shown potential in the field of medicinal chemistry, where it could be used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-2-16-10(15)7-9(14)8-3-5-11(12,13)6-4-8/h8-9H,2-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDPVDFWEFOMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCC(CC1)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)
![4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate](/img/structure/B2524382.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)

![Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B2524386.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)




![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)
